[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

Physicochemical profiling Lipophilicity Drug-likeness

[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine (CAS 1698534-07-4) is a partially saturated (tetrahydro) triazolopyrimidine derivative bearing an isopropyl group at position 2 and a primary aminomethyl group at position 7. The compound possesses an sp³-hybridised chiral centre at C7, a secondary amine within the saturated pyrimidine ring, and a free –CH₂NH₂ handle, yielding a molecular formula of C₉H₁₇N₅ (MW 195.26 g·mol⁻¹), a topological polar surface area (TPSA) of 66.01 Ų, a computed logP of −0.05, two hydrogen-bond donors, and five hydrogen-bond acceptors.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B13304491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C(CCNC2=N1)CN
InChIInChI=1S/C9H17N5/c1-6(2)8-12-9-11-4-3-7(5-10)14(9)13-8/h6-7H,3-5,10H2,1-2H3,(H,11,12,13)
InChIKeyYHLRDHKFUMQSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine – Physicochemical and Structural Baseline for Procurement Evaluation


[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine (CAS 1698534-07-4) is a partially saturated (tetrahydro) triazolopyrimidine derivative bearing an isopropyl group at position 2 and a primary aminomethyl group at position 7 . The compound possesses an sp³-hybridised chiral centre at C7, a secondary amine within the saturated pyrimidine ring, and a free –CH₂NH₂ handle, yielding a molecular formula of C₉H₁₇N₅ (MW 195.26 g·mol⁻¹), a topological polar surface area (TPSA) of 66.01 Ų, a computed logP of −0.05, two hydrogen-bond donors, and five hydrogen-bond acceptors . It is commercially available at ≥95% purity for research use .

Why In-Class Triazolopyrimidine Analogs Cannot Be Interchanged with [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine


The triazolopyrimidine scaffold is pharmacologically privileged, but small structural modifications produce large quantitative shifts in lipophilicity, hydrogen-bonding capacity, and stereochemistry that preclude simple analog substitution [1]. Partial saturation of the pyrimidine ring, as in this tetrahydro derivative, simultaneously introduces a chiral centre, alters the ring conformation from planar to chair-like, adds a hydrogen-bond donor, and changes the computed logP relative to the fully aromatic counterpart . These features cannot be replicated by the more common aromatic [1,2,4]triazolo[1,5-a]pyrimidine congeners, nor by analogs bearing smaller (methyl, ethyl) or absent (des-amino) substituents. The quantitative comparisons below demonstrate why procurement specifications must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine vs. Closest Analogs


LogP Reduction of ~0.76 Units vs. the Fully Aromatic Isopropyl Analog Improves Predicted Aqueous Solubility

The target tetrahydro compound exhibits a computed logP of −0.05, whereas its direct aromatic congener [2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine (CAS 1692562-32-5) has a logP of +0.71 . This ΔlogP of −0.76 represents a substantial shift toward hydrophilicity that is consistent with the introduction of two additional sp³ carbon atoms and one additional N–H hydrogen-bond donor in the saturated ring. In line with the general principle that reducing logP by ~0.5–1.0 units can markedly improve aqueous solubility and reduce non-specific protein binding [1], this property differentiates the target compound from its aromatic counterpart for applications requiring higher solubility or lower lipophilicity.

Physicochemical profiling Lipophilicity Drug-likeness Solubility prediction

Two Hydrogen-Bond Donors vs. One in Aromatic Analogs Enable Distinct Supramolecular Interactions

The target compound contains two hydrogen-bond donor atoms: the primary amine (–CH₂NH₂) and the secondary amine within the saturated pyrimidine ring (N4–H). In contrast, the fully aromatic isopropyl analog (CAS 1692562-32-5) possesses only one H-bond donor (the –NH₂ group), because the pyrimidine ring nitrogens are not protonated in the aromatic form . The des-amino tetrahydro analog (CAS 1695727-75-3) has zero H-bond donors. This difference is relevant for molecular recognition: the additional HBD can form a second directed hydrogen bond with a biological target or co-crystal partner, and it increases the polar fraction of the molecular surface, which may reduce passive membrane permeability but improve aqueous solubility and target binding specificity [1].

Hydrogen-bond donor count Molecular recognition Crystal engineering Target engagement

Chiral Centre at C7 Enables Stereochemically Resolved SAR vs. Planar Aromatic Scaffolds

The tetrahydro pyrimidine ring introduces an sp³-hybridised carbon at position 7, creating a stereogenic centre that is absent in the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine congeners . The aromatic isopropyl analog (CAS 1692562-32-5) is planar and achiral at this position. The target compound is supplied as a racemic mixture (purity ≥95%) . In analogous saturated triazolopyrimidine series, individual enantiomers have been shown to exhibit differential target binding and pharmacokinetic profiles; for example, enantiomerically resolved triazolopyrimidine microtubule stabilisers display divergent brain penetration and metabolic stability [1]. This stereochemical feature makes the target compound a more informative starting point for SAR exploration than its achiral aromatic counterpart.

Chirality Stereoselective synthesis Enantiomer-specific activity Conformational restriction

TPSA of 66.01 Ų Places the Target Compound in a Favourable CNS Drug-Like Space Relative to Higher-TPSA Aromatic Analogs

The target compound has a topological polar surface area (TPSA) of 66.01 Ų, whereas the aromatic isopropyl, ethyl, and methyl analogs each have a TPSA of 69.1 Ų . Although the absolute difference is modest (ΔTPSA ≈ 3 Ų), it arises from the replacement of two aromatic nitrogen atoms (sp²) with two saturated nitrogen atoms (one sp³ amine, one sp² imine). For CNS-targeted programmes, TPSA values below 70 Ų are generally associated with improved passive blood–brain barrier permeability [1]. The target compound therefore sits slightly more favourably inside this window than the aromatic comparators. The des-amino tetrahydro analog (CAS 1695727-75-3) has a much lower TPSA of 39.99 Ų, but at the cost of losing the primary amine synthetic handle .

Topological polar surface area CNS drug design Blood-brain barrier permeability Physicochemical property window

Free Primary Amine (–CH₂NH₂) Provides a Versatile Synthetic Handle Absent in the 2-Unsubstituted Des-Amino Analog

The C7 methanamine group (–CH₂NH₂) of the target compound is a nucleophilic primary amine that can undergo amide bond formation, sulfonamide synthesis, reductive amination, or urea formation under standard conditions. The des-amino tetrahydro analog (CAS 1695727-75-3) lacks this group entirely, offering only four hydrogen-bond acceptors and no HBD . This functional group is critical for generating diversity-oriented compound libraries; in published triazolopyrimidine SAR programs, the 7-aminomethyl substituent has been directly exploited to modulate target affinity, solubility, and metabolic stability [1]. The primary amine also provides a basic centre (estimated pKa ≈ 9–10) that can form salt bridges with acidic residues in biological targets.

Synthetic derivatisation Amide coupling Library synthesis Medicinal chemistry building block

Class-Level Evidence: The [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Delivers Nanomolar Potency in Validated Kinase and Protein–Protein Interaction Targets

Although no published biological data are currently available for the specific compound, the [1,2,4]triazolo[1,5-a]pyrimidine class to which it belongs has yielded multiple ligands with quantitatively verified activity. Compound WS-383, a triazolo[1,5-a]pyrimidine-based inhibitor, blocks the DCN1–UBC12 interaction with an IC₅₀ of 11 nM and exhibits cellular target engagement [1]. Triazolo[1,5-a]pyrimidine CDK2 inhibitors with isopropyl substitution have been reported with IC₅₀ values of 120 nM and >167-fold selectivity over GSK-3β [2]. PDE2 inhibitors based on the same scaffold are under patent prosecution by Janssen Pharmaceutica [3]. The isopropyl group at position 2 has been identified as a key lipophilic substituent in multiple SAR studies within this class [2]. These class-level findings suggest that the target compound, which incorporates both the privileged scaffold and the isopropyl substituent, is well-positioned for hit-finding against kinases, phosphodiesterases, or protein–protein interaction targets, though direct confirmatory data are required.

Kinase inhibition DCN1-UBC12 PPI CDK2 PDE2 Anticancer

Optimal Application Scenarios for [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine Based on Differential Evidence


Medicinal Chemistry Lead Generation Targeting CNS-Penetrant Kinase or PDE Inhibitors

The combination of a low computed logP (−0.05), TPSA of 66.01 Ų (below the typical CNS cutoff of ~70 Ų), and a primary amine handle for late-stage functionalisation makes this compound an attractive starting scaffold for CNS-oriented kinase or phosphodiesterase inhibitor programmes . The saturated pyrimidine ring may reduce planarity and improve solubility compared to aromatic analogs, while the chiral centre at C7 offers potential for enantiomer-specific optimisation of brain exposure and target engagement [1].

Diversity-Oriented Synthesis (DOS) Library Construction via Amide or Sulfonamide Derivatisation

The free –CH₂NH₂ group enables direct amide coupling or sulfonamide formation with commercially available carboxylic acid or sulfonyl chloride building blocks, allowing rapid generation of compound libraries . The des-amino analog (CAS 1695727-75-3) cannot participate in these reactions. This synthetic versatility, combined with the scaffold's established activity against kinases and protein–protein interactions [2], positions the compound as a key intermediate for hit-expansion libraries.

Stereochemical Probe in Enantiomer-Specific SAR Studies

Because the C7 position is stereogenic, the racemic compound can be resolved into enantiomers using chiral chromatography or diastereomeric salt formation. The enantiomers can then be tested separately to determine whether biological activity is stereospecific . This is not possible with the planar aromatic analogs, making the tetrahydro compound uniquely suited for programmes where three-dimensionality and stereochemistry are hypothesised to drive target selectivity [1].

Physicochemical Comparator in Property-Driven Lead Optimisation

The quantitatively documented differences in logP (Δ = −0.76 vs. aromatic analog), TPSA (Δ = −3.09 Ų), and HBD count (Δ = +1) provide a data-driven rationale for using this compound as a physicochemical probe. Teams exploring the impact of partial saturation on solubility, permeability, and metabolic stability can employ the target compound alongside its aromatic counterpart in matched-pair analysis, with the measured parameters serving as benchmarking data for computational models .

Quote Request

Request a Quote for [2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.